4-Methoxybenzyl alcohol

Catalog No.
S518952
CAS No.
105-13-5
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzyl alcohol

CAS Number

105-13-5

Product Name

4-Methoxybenzyl alcohol

IUPAC Name

(4-methoxyphenyl)methanol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3

InChI Key

MSHFRERJPWKJFX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CO

Solubility

0.01 M
2 mg/mL at 20 °C
insoluble in water; poorly soluble in glycols, glycerol; soluble in organic solvents, oils
miscible above 20° (in ethanol)

Synonyms

4-methoxybenzyl alcohol, anisalcohol, anisyl alcohol, benzenemethanol, ar-methoxy-, p-methoxybenzyl alcohol, para-methoxybenzyl alcohol

Canonical SMILES

COC1=CC=C(C=C1)CO

Description

The exact mass of the compound 4-Methoxybenzyl alcohol is 138.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m2 mg/ml at 20 °c2 mg/ml at 20 °cinsoluble in water; poorly soluble in glycols, glycerol; soluble in organic solvents, oilsmiscible above 20° (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2151. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methoxybenzyl alcohol, also known as p-methoxybenzyl alcohol or p-anisyl alcohol, is an organic compound with the molecular formula C₈H₁₀O₂. It is characterized by a methoxy group (-OCH₃) attached to the benzyl portion of the molecule. This compound is a colorless liquid at room temperature and is noted for its pleasant aromatic odor. It has various applications in organic synthesis and serves as an intermediate in the production of pharmaceuticals and fragrances .

  • Anisal alcohol is considered to have low to moderate toxicity [].
  • Safety data sheets (SDS) recommend handling it with gloves and in a well-ventilated area to avoid inhalation and skin contact [].

Applications in Organic Synthesis

4-Methoxybenzyl alcohol (4-MBA) finds use as a reagent in various organic synthesis reactions. One key application is as a protecting group for hydroxyl functionalities (). By converting a free hydroxyl group on a molecule to a 4-methoxybenzyl ether, chemists can selectively modify other parts of the molecule without affecting the protected hydroxyl. The 4-methoxybenzyl ether can then be cleaved under specific conditions to regenerate the free hydroxyl group.

Another application of 4-MBA is in the synthesis of quinolines, a class of nitrogen-containing heterocyclic compounds with various applications in medicinal chemistry ().

Studies on Photocatalytic Oxidation

4-Methoxybenzyl alcohol has been used as a model substrate in studies on photocatalytic oxidation, a process where light is used to drive a chemical reaction. Researchers have investigated the photocatalytic conversion of 4-MBA to p-anisaldehyde using different catalysts (). These studies provide insights into the mechanisms of photocatalysis and the development of new photocatalysts.

  • Oxidation: It can be selectively oxidized to p-anisaldehyde using photocatalytic methods. In one study, the oxidation was performed in water using titanium dioxide as a catalyst, yielding p-anisaldehyde with a selectivity of approximately 47% .
  • Esterification: The compound can react with α-lipoic acid to form an ester, which has been evaluated for its analytical usefulness in various applications .
  • Deprotonation: Under basic conditions, 4-methoxybenzyl alcohol can undergo deprotonation, leading to the formation of radical cations. This has been studied to understand reaction mechanisms involving carbon-to-oxygen shifts .

4-Methoxybenzyl alcohol exhibits notable biological properties. It has been classified as a skin sensitizer, indicating that it can induce allergic reactions upon skin contact . Additionally, its derivatives are often explored for potential therapeutic effects due to their structural similarities to other bioactive compounds.

Several methods exist for synthesizing 4-methoxybenzyl alcohol:

  • Alkylation of Phenol: One common method involves the alkylation of phenol with 4-methoxybenzyl chloride in the presence of a base.
  • Reduction of p-Anisaldehyde: Another approach is the reduction of p-anisaldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Photocatalytic Methods: Recent advancements have introduced photocatalytic methods that utilize light and catalysts for the selective oxidation of related compounds into 4-methoxybenzyl alcohol .

4-Methoxybenzyl alcohol is used in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and fine chemicals.
  • Fragrance Industry: The compound is utilized in the formulation of perfumes due to its pleasant scent.
  • Material Science: It plays a role in the preparation of semiconductors and nanomaterials, including nanosheets and nanocrystals .

Research on interaction studies involving 4-methoxybenzyl alcohol primarily focuses on its reactivity with biological molecules and its potential effects when used in formulations. Its ability to act as a skin sensitizer highlights the need for careful evaluation in cosmetic applications. Furthermore, studies on its interactions with other chemical entities provide insights into its behavior in complex mixtures.

Several compounds share structural similarities with 4-methoxybenzyl alcohol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Vanillyl alcoholC₈H₁₀O₃Contains an additional hydroxymethyl group; used as a flavoring agent.
Benzyl alcoholC₇H₈OLacks the methoxy group; widely used as a solvent and preservative.
AnisoleC₈H₈OA simple ether; used primarily as a solvent and reagent.
4-Hydroxybenzyl alcoholC₈H₁₀O₂Contains a hydroxyl group instead of a methoxy group; relevant in medicinal chemistry.

Uniqueness of 4-Methoxybenzyl Alcohol

The unique aspect of 4-methoxybenzyl alcohol lies in its specific methoxy substitution on the benzene ring, which imparts distinctive chemical reactivity and biological properties compared to its analogs. Its applications span across organic synthesis, fragrance formulation, and material science, making it a versatile compound in both industrial and research settings.

Catalytic hydrogenation represents a fundamental approach for synthesizing 4-methoxybenzyl alcohol from its corresponding aldehyde precursor. The reduction of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol proceeds through well-established heterogeneous catalytic mechanisms that involve both metal surface activation and substrate-catalyst interactions [1] [2].

Mechanistic Pathways

The catalytic hydrogenation mechanism follows a classical heterogeneous catalysis pathway where 4-methoxybenzaldehyde undergoes reduction through hydrogen activation on metal surfaces. Research demonstrates that palladium-based catalysts exhibit superior activity for this transformation, with palladium on carbon (Pd/C) showing the highest turnover frequencies among tested catalysts [1]. The reaction proceeds through adsorption of both hydrogen and the aldehyde substrate onto the catalyst surface, followed by hydrogen transfer to the carbonyl group.

Studies utilizing platinum-based catalysts reveal that the hydrogenation follows pseudo-first-order kinetics with respect to hydrogen pressure [3]. The mechanism involves the formation of surface-bound intermediates where the aldehyde coordinates through its carbonyl oxygen to active metal sites. Density functional theory calculations support a pathway involving initial aldehyde activation through coordination, followed by hydride transfer from surface-bound hydrogen species [4] [5].

The electronic properties of the methoxy substituent significantly influence the reaction kinetics. The electron-donating nature of the methoxy group at the para position stabilizes the carbonyl carbon, affecting both the adsorption strength and subsequent hydrogen transfer rates [5]. This electronic effect manifests in altered activation barriers compared to unsubstituted benzaldehyde derivatives.

Catalyst Performance Data

Experimental investigations demonstrate that heterogeneous palladium catalysts achieve conversion rates of 89% for 4-methoxybenzyl alcohol formation after 24 hours at room temperature under hydrogen atmosphere [2]. The reaction exhibits temperature-dependent behavior with activation energies ranging from 10,500 calories per mole at lower temperatures (15-23°C) to 4,500 calories per mole at elevated temperatures (23-45°C) [3].

Table 1: Catalytic Hydrogenation Performance Data

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (%)Reaction Time (h)Reference
Pd/C2589>9524 [2]
Pt/Al₂O₃50829316 [1]
Ru/C25759020 [1]
PdFe/TiO₂50971002 [6]

The superior performance of bimetallic catalysts, particularly PdFe systems, stems from enhanced hydrogen activation capabilities and modified electronic properties of the active sites [6]. These systems demonstrate remarkable efficiency with near-complete conversion and selectivity under optimized conditions.

Kinetic Analysis

The hydrogenation kinetics follow Langmuir-Hinshelwood formalism, where the rate expression incorporates both hydrogen and aldehyde adsorption terms [7]. The rate constant exhibits strong temperature dependence following Arrhenius behavior, with pre-exponential factors varying based on catalyst surface properties and reaction conditions [3].

The reaction rate can be expressed as:

$$ r = \frac{k{cat}K{H2}K{ald}[H2][Ald]}{(1 + K{H2}[H2] + K_{ald}[Ald])^2} $$

where $$k{cat}$$ represents the surface reaction rate constant, and $$K{H2}$$, $$K_{ald}$$ are the adsorption equilibrium constants for hydrogen and aldehyde respectively [7].

Phase-Transfer Catalyzed Oxidation Processes

Phase-transfer catalysis offers an environmentally benign approach for the oxidative synthesis of 4-methoxybenzyl alcohol derivatives and their subsequent transformations. This methodology enables efficient mass transfer between immiscible phases while maintaining high selectivity and conversion rates [8] [9].

Mechanistic Framework

Phase-transfer catalyzed oxidation operates through a dual mechanism involving both reactant transfer and activation processes. The quaternary ammonium salts function as phase-transfer agents, facilitating the migration of oxidizing species from aqueous to organic phases while simultaneously activating the substrate toward oxidation [9].

In the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, tetrabutylammonium bromide serves as the phase-transfer catalyst, while sodium tungstate acts as the co-catalyst in conjunction with hydrogen peroxide as the terminal oxidant [8]. The mechanism proceeds through formation of active peroxotungstate species in the aqueous phase, followed by their transfer to the organic phase via the quaternary ammonium cation.

The catalytic cycle involves rapid equilibration between bisperoxotungstate species, with the dianion form showing weak activity while mono- and di-protonated forms exhibit enhanced reactivity [8]. The pH dependence of this system demonstrates that optimal activity occurs under mildly acidic conditions where the active protonated peroxotungstate species predominate.

Reaction Kinetics and Parameter Effects

Systematic kinetic studies reveal that the phase-transfer catalyzed oxidation follows pseudo-first-order kinetics under optimized conditions [8]. The reaction rate exhibits strong dependence on agitation speed up to 1500 rpm, indicating mass transfer limitations at lower mixing rates. Above this threshold, the intrinsic chemical reaction becomes rate-controlling.

Table 2: Phase-Transfer Catalysis Parameter Effects

ParameterRange StudiedOptimal ValueEffect on Conversion
Agitation Speed (rpm)300-15001500Linear increase to optimum
Temperature (°C)40-8070Exponential increase
TBAB Concentration (mol/L)0.001-0.010.005Maximum at optimal loading
Na₂WO₄ Concentration (mol/L)0.001-0.0050.003Plateau above threshold
H₂O₂ Concentration (mol/L)0.1-0.50.3Optimal stoichiometry

The temperature coefficient indicates an activation energy of approximately 45 kJ/mol for the oxidation process, consistent with a chemical reaction-controlled regime under optimal mass transfer conditions [8]. The catalyst loading exhibits saturation behavior, suggesting complete coverage of the interface at higher concentrations.

Selectivity and Product Distribution

Phase-transfer catalyzed systems demonstrate exceptional selectivity toward aldehyde formation, with minimal over-oxidation to carboxylic acid products under controlled conditions [8]. The selectivity can be fine-tuned through pH adjustment and oxidant stoichiometry, enabling targeted product distribution.

The proposed kinetic model successfully describes the experimental observations:

$$ r = k[Q^+[WO(O2)2(OH)(H2O)]^-]{org}[C8H{10}O2]{org} $$

where the reaction rate depends on the concentration of the active peroxotungstate species in the organic phase and the substrate concentration [8].

Photocatalytic Oxidation Kinetics in Aqueous Systems

Photocatalytic oxidation represents an advanced methodology for the selective transformation of 4-methoxybenzyl alcohol under mild, environmentally benign conditions. This approach utilizes semiconductor photocatalysts to generate reactive oxygen species capable of effecting controlled oxidation reactions [10] [11] [12].

Reaction Pathways and Mechanistic Considerations

Photocatalytic oxidation of 4-methoxybenzyl alcohol proceeds through two distinct parallel pathways: partial oxidation to 4-methoxybenzaldehyde and complete mineralization to carbon dioxide and water [10]. The selectivity between these pathways depends critically on reaction conditions, particularly light intensity and oxygen coverage on the catalyst surface.

Research using titanium dioxide catalysts supported on Pyrex glass beads demonstrates that partial oxidation is favored under low photon flux and reduced oxygen coverage conditions [10]. Conversely, higher light intensities and increased oxygen availability promote the mineralization pathway through enhanced hydroxyl radical generation.

The photocatalytic mechanism involves initial photoexcitation of the semiconductor, generating electron-hole pairs that subsequently participate in surface redox reactions [11]. Hydroxyl radicals formed through water oxidation serve as the primary oxidizing species, attacking the benzylic carbon-hydrogen bonds to initiate the oxidation sequence.

Kinetic Modeling and Rate Analysis

The photocatalytic oxidation kinetics follow Langmuir-Hinshelwood formalism, with both reaction rate parameters showing strong dependence on absorbed photon flux [10]. The kinetic model incorporates competitive adsorption between substrate, oxygen, and products:

$$ r = \frac{k{cat}K{ads}C{alcohol}}{1 + K{ads}C{alcohol} + K{O2}C{O2} + K{prod}C_{products}} $$

where the rate constant $$k_{cat}$$ exhibits power-law dependence on light intensity with exponents ranging from 0.5 to 1.0 depending on reaction conditions [7] [13].

Table 3: Photocatalytic Oxidation Kinetic Parameters

Reaction Conditionsk_cat (mol·L⁻¹·min⁻¹)K_ads (L·mol⁻¹)Selectivity to Aldehyde (%)Light Intensity (mW·cm⁻²)
Low O₂, Low Light0.01215.2475
High O₂, Low Light0.00812.8325
Low O₂, High Light0.02818.73820
High O₂, High Light0.04514.31520

The data demonstrate that optimal selectivity toward aldehyde formation occurs under low oxygen partial pressure and moderate light intensity conditions [10]. Higher light intensities promote over-oxidation through increased hydroxyl radical concentrations.

Reactor Design and Mass Transfer Effects

Fixed-bed photocatalytic reactors enable continuous operation with enhanced mass transfer characteristics compared to slurry systems [10]. The annular reactor configuration provides uniform light distribution while maintaining plug-flow hydrodynamics essential for predictable residence time distributions.

Liquid flow rate studies reveal that the photocatalytic oxidation operates in the kinetic regime rather than mass transfer limitation for flow rates above 2 mL/min [10]. The apparent reaction order with respect to substrate concentration approaches unity under dilute conditions, consistent with Langmuir-Hinshelwood kinetics in the low coverage limit.

Monte Carlo radiation modeling enables determination of local volumetric photon absorption rates, providing fundamental data for reactor scale-up calculations [14]. The spatial distribution of absorbed photons directly influences local reaction rates and overall reactor performance.

Solid-Supported Synthesis Approaches

Solid-supported methodologies provide advantageous synthetic routes for 4-methoxybenzyl alcohol production through immobilized catalysts and reagents. These approaches offer enhanced product separation, catalyst recovery, and process intensification compared to homogeneous systems [15] [16] [17].

Heterogeneous Catalyst Design

Modern solid-supported catalysts incorporate active metals dispersed on high surface area supports such as activated carbon, alumina, or silica [16]. The support material serves multiple functions including active site dispersion, thermal stability enhancement, and facilitated catalyst recovery through simple filtration.

Palladium-based heterogeneous catalysts demonstrate exceptional performance for 4-methoxybenzyl alcohol synthesis through both hydrogenation and oxidation pathways [15]. Chitosan-supported palladium complexes exhibit remarkable stability and recyclability, maintaining activity through five consecutive reaction cycles without significant deactivation [15].

The catalyst preparation involves ion-exchange or impregnation methods to achieve uniform metal distribution throughout the support matrix [16]. Calcination under controlled atmospheres converts precursor species to active metallic or oxide phases while preserving support integrity and porosity.

Supported Reagent Systems

Solid-supported reagents enable stoichiometric transformations with simplified work-up procedures [17]. Polymer-supported perruthenate serves as an effective oxidizing agent for converting 4-methoxybenzyl alcohol to its corresponding aldehyde under mild conditions at room temperature [17].

The immobilized reagent approach involves tethering reactive species to insoluble polymer matrices, allowing excess reagent use without requiring chromatographic purification [17]. Simple filtration removes spent reagent, providing clean products suitable for further synthetic elaboration.

Table 4: Solid-Supported Synthesis Performance

Support SystemActive SpeciesReaction TypeConversion (%)Selectivity (%)Recyclability (cycles)
Chitosan-PdPd(II) complexCoupling95985
Amberlyst-RuO₄PerruthenateOxidation88923
Silica-AuGold nanoparticlesOxidation82898
Carbon-PtPlatinum clustersHydrogenation91966

Process Advantages and Applications

Solid-supported synthesis approaches offer significant operational advantages including catalyst recovery, reduced waste generation, and process intensification capabilities [16]. The heterogeneous nature enables continuous processing in packed-bed or fluidized-bed reactors with enhanced heat and mass transfer characteristics.

Microwave-assisted synthesis using solid-supported catalysts achieves remarkable rate enhancements with turnover frequencies reaching 114,114 h⁻¹ for optimized systems [15]. The selective heating of catalyst particles under microwave irradiation creates localized hot spots that accelerate reaction rates while maintaining bulk solution temperatures.

The environmental benefits of solid-supported approaches include reduced solvent requirements, simplified separations, and minimized catalyst losses [16]. These factors contribute to improved process economics and environmental sustainability compared to traditional homogeneous methodologies.

Recent advances in single-atom catalysts supported on graphitic carbon nitride demonstrate unprecedented activity for alcohol oxidation reactions [18]. These systems achieve nearly complete conversion with exceptional selectivity through precise control of active site geometry and electronic properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Solid
colourless to slightly yellow liquid or opaque crystalline mass with a mild, sweet, floral odou

XLogP3

1.1

Exact Mass

138.0681

Boiling Point

259.1 °C

Density

d2525 1.11
1.107-1.115

LogP

1.1 (LogP)
1.10

Appearance

Solid powder

Melting Point

25.0 °C
Mp 24-25 ° (45 °)
24-25°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7N6XGV3U49

GHS Hazard Statements

Aggregated GHS information provided by 1895 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (95.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (96.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

105-13-5

Wikipedia

Anisyl alcohol

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Benzenemethanol, 4-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

Investigation of lipoic acid - 4-methoxybenzyl alcohol reaction and evaluation of its analytical usefulness

Monika Turkowicz, Izabella Jastrzebska, Marta Hryniewicka, Urszula Kotowska, Diana Gudalewska, Joanna Karpińska
PMID: 31704079   DOI: 10.1016/j.foodchem.2019.125750

Abstract

The presented work is aimed to synthesize a new UV active derivative of α-lipoic acid (ALA) by its esterification with 4-methoxybenzyl alcohol (4-MBA, anise alcohol). The formation of ester was confirmed by
HNMR, FTIR and UV spectroscopy. The analytical usefulness of the obtained compound for quantification of ALA in food items was examined using HPLC-UV and GC-MS systems. It was found that it is possible to assay ALA in the ester form in the concentration ranges: 5·10
-1·10
mol L
by HPLC-UV and 1∙10
-5∙10
mol L
by GC-MS techniques. The GC-MS procedure was applied for the determination of ALA in the food samples.


Anti-inflammatory effects of anisalcohol on lipopolysaccharide-stimulated BV2 microglia via selective modulation of microglia polarization and down-regulation of NF-κB p65 and JNK activation

Bin Xiang, Chun Xiao, Ting Shen, Xiufang Li
PMID: 29407575   DOI: 10.1016/j.molimm.2018.01.011

Abstract

Inflammation plays a pivotal role in the pathogenesis of ischemic stroke. The inhibition of inflammation appears to be a potential therapeutic strategy for neuro-inflammatory injury after ischemic stroke. In response to cerebral ischemia, resident microglia and infiltrated macrophages from the damaged blood-brain barrier are activated. Microglia activation appears to be a double-edged sword. Activated microglia migrate to the damaged neuron, change their phenotype to M1 or M2, and become involved in nerve damage and repair. M1 phenotype microglia express multiple inflammatory factors to exacerbate secondary brain injury, while those of M2 phenotype release anti-inflammatory factors to promote brain recovery after ischemic stroke. Therefore, the regulation of microglia M1/M2 phenotype after ischemic stroke is crucial for brain repair. The present study aimed to investigate the anti-inflammatory effect of anisalcohol (p-methoxybenzyl alcohol, PMBA), a phenolic compound from Gastrodia elata Blume, which has been shown to reduce cerebral ischemic injury in rodents. However, no studies have specifically addressed whether PMBA can selectively modulate microglia polarization. In this study, lipopolysaccharide-stimulated BV2 microglia were used to assess the anti-inflammatory effect of PMBA. The results revealed that PMBA significantly reduced the lipopolysaccharide-induced production of tumour necrosis factor α, prostaglandin E
, and nitric oxide, without causing cell toxicity. In addition, it increased anti-inflammatory interleukin-10 and transforming growth factor-β. Phenotypic analysis of LPS-stimulated BV2 microglia showed that PMBA significantly down-regulated the expression of the M1 marker CD16/32 and up-regulated that of the M2 marker CD206. Moreover, PMBA suppressed NF-κB activation and inhibited the phosphorylation of JNK in LPS-stimulated BV2 microglia. Collectively, our data demonstrate that PMBA can inhibit M1 transformation and promote M2 transformation of microglia, thus attenuating the production of inflammatory mediators and cytokines. The modulation of microglia M1/M2 polarization may involve multiple mechanisms, mainly, the inhibition of NF-κB and MAPK activation. These findings suggest that PMBA acts as an anti-inflammatory factor and is a possible therapeutic candidate for diseases such as ischemic stroke, where inflammation is a central hallmark.


Preventive Effect of 3,5-dihydroxy-4-methoxybenzyl Alcohol (DHMBA) and Zinc, Components of the Pacific Oyster Crassostrea gigas, on Glutamatergic Neuron Activity in the Hippocampus

Haruna Tamano, Yukina Shakushi, Mitsugu Watanabe, Kazumi Ohashi, Chihiro Uematsu, Tadamune Otsubo, Kiyoshi Ikeda, Atsushi Takeda
PMID: 26695827   DOI: 10.1086/BBLv229n3p282

Abstract

The effects of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), and zinc--both components of the Pacific oyster Crassostrea gigas--were examined by glutamatergic neuron activity in rats in an in vivo microdialysis experiment and an in vitro brain slice experiment. The basal concentration of extracellular glutamate in the hippocampus was decreased under hippocampal perfusion with DHMBA (1 mmol l(-1)) or ZnCl2 (μmol l(-1)), indicating that DHMBA and Zn(2+) suppress glutamatergic neuron activity under basal (static) conditions. To assess the preventive effect of DHMBA and Zn(2+) on glutamate release from neuron terminals, brain slices were pretreated with DHMBA (1 mmol l(-1)) or ZnCl2 (100 nmol l(-1)) for 1 h, then stimulated with high K(+). A high, K(+)-induced increase in extracellular Zn(2+) level, an index of glutamate release, was suppressed with pretreatment with DHMBA or zinc. A high, K(+)-induced increase in intracellular Ca(2+) level was also suppressed with pretreatment with DHMBA or Zn(2+). These results suggest that DHMBA and Zn(2+), previously taken up in the hippocampal cells, suppress high, K(+)-induced glutamate release in the hippocampus, probably via presynaptic suppression of intracellular Ca(2+) signaling. It is likely that Zn(2+) and DHMBA play a preventive role in suppressing excess glutamatergic neuron activity in rats and mice.


European Directive fragrances in natural products

Andrew Scheman, Nicole Scheman, Ella-Marie Rakowski
PMID: 24603515   DOI: 10.1097/DER.0000000000000023

Abstract

Information on the presence of European Directive fragrance (EUF) allergens in plants and foods is important for numerous reasons. If an individual is allergic to an EUF and is avoiding fragrance, it is possible that they may still be exposed to the allergen in a natural product. In addition, because many of these allergens are also found in foods, it is possible that ingestion of a food containing the allergen may induce systemic contact allergy. Finally, individuals with lip dermatitis may react to contact with foods that contain the allergen. In this article, we have used the data available to identify which plants and foods contain EUF. When available, concentrations of EUF in natural products are provided. The goal of this article is to narrow down the list of botanicals to avoid for specific EUF allergies.


RIFM fragrance ingredient safety assessment, anisyl alcohol, CAS registry number 105-13-5

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 31356918   DOI: 10.1016/j.fct.2019.110702

Abstract




Protective Effect of 4-Methoxy Benzyl Alcohol on the Blood-Brain Barrier after Cerebral Ischemia Reperfusion Injury

Fangyan He, Xiaohua Duan, Rong Dai, Yan Li, Qing Lin
PMID: 28396190   DOI: 10.1016/j.jstrokecerebrovasdis.2017.01.018

Abstract

Damage of the blood-brain barrier (BBB) during the process of cerebral ischemic injury is a key factor that influences the therapeutic efficacy to the cerebral ischemic injury. This work was designed to investigate the mechanisms underlying the protective effects of 4-methoxy benzyl alcohol (4-MA) on the BBB by developing a cerebral ischemia/reperfusion model of rats (MCAO/R). The MCAO/R was developed through a thread embolism method. The neurologic scales, the brain infarct rate, and the Evans blue (EB) contents of the brains were detected. Meanwhile, the release of nitric oxide (NO) and activities of NO synthase (NOS) in brain tissues were measured. Western blotting analyses were also used to assess the protein expressions of aquaporin-4 (AQP-4), occludin, and claudin-5 in brain tissue. After rats were pretreated with different concentrations of 4-MA, the neurologic scores, the infarct rate, and the EB contents in the brain tissues were significantly decreased. The release of NO and the activities of neuronal NOS and inducible NOS were notably inhibited. Furthermore, the protein expression of AQP-4 was markedly decreased, whereas the protein expressions of claudin-5 and occludin were significantly increased. In conclusion, the 4-MA decreases the permeability of BBB when focal cerebral ischemia occurs. The inhibition of the NOS pathways, the attenuation of the protein expression of AQP-4, and the enhancement of the expressions of the tight junction proteins might contribute to the protective effects of 4-MA on the BBB.


A phenolic antioxidant from the Pacific oyster (Crassostrea gigas) inhibits oxidation of cultured human hepatocytes mediated by diphenyl-1-pyrenylphosphine

Mitsugu Watanabe, Hirotoshi Fuda, Shigeki Jin, Toshihiro Sakurai, Shu-Ping Hui, Seiji Takeda, Takayuki Watanabe, Takao Koike, Hitoshi Chiba
PMID: 23442659   DOI: 10.1016/j.foodchem.2012.04.001

Abstract

3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), an antioxidant isolated from the Pacific oyster (Crassostrea gigas), was studied in a cell-based fluorometric antioxidant assay using human hepatocyte-derived cells (C3A) and diphenyl-1-pyrenylphosphine (DPPP) as a fluorescent probe. In comparison with two hydrophilic antioxidants, DHMBA showed the stronger inhibition of DPPP-mediated fluorescence than chlorogenic acid and l-ascorbic acid: at a concentration of 320 μM of DPPP, the inhibition was 26.4±2.6%, 11.1±1.2%, and 0±2.0% for DHMBA, chlorogenic acid, and l-ascorbic acid, respectively (mean±SD, n=4). Their relative oxygen radical absorbance capacities (ORAC) were dissociated with their cell-based antioxidant activities: 1.47±0.40, 4.57±0.30, and 0.53±0.13 μmol TE/μmol for DHMBA, chlorogenic acid, and l-ascorbic acid, respectively (mean±SD, n=4). The amphiphilicity of DHMBA was better than chlorogenic acid and l-ascorbic acid might underlie this dissociation. Since the C3A cells are human hepatoma-derived cells, DHMBA might be useful in the prevention and treatment of liver diseases by involving an oxidation process.


Fragrance material review on anisyl alcohol (o-m-p-)

J Scognamiglio, L Jones, C S Letizia, A M Api
PMID: 22036971   DOI: 10.1016/j.fct.2011.10.008

Abstract

A toxicologic and dermatologic review of anisyl alcohol (o-m-p-) when used as a fragrance ingredient is presented. Anisyl alcohol (o-m-p-) is a member of the fragrance structural group Aryl Alkyl Alcohols and is a primary alkyl alcohol. The AAAs are a structurally diverse class of fragrance ingredients that includes primary, secondary, and tertiary alkyl alcohols covalently bonded to an aryl (Ar) group, which may be either a substituted or unsubstituted benzene ring. The common structural element for the AAA fragrance ingredients is an alcohol group -C-(R1)(R2)OH and generically the AAA fragrances can be represented as an Ar-C-(R1)(R2)OH or Ar(-)Alkyl-C-(R1)(R2)OH group. This review contains a detailed summary of all available toxicology and dermatology papers that are related to this individual fragrance ingredient and is not intended as a stand-alone document. A safety assessment of the entire Aryl Alkyl Alcohols will be published simultaneously with this document; please refer to Belsito et al. (2012) for an overall assessment of the safe use of this material and all other branched chain saturated alcohols in fragrances.


Stereoselective hydride transfer by aryl-alcohol oxidase, a member of the GMC superfamily

Aitor Hernández-Ortega, Patricia Ferreira, Pedro Merino, Milagros Medina, Victor Guallar, Angel T Martínez
PMID: 22271643   DOI: 10.1002/cbic.201100709

Abstract

Primary alcohol oxidation by aryl-alcohol oxidase (AAO), a flavoenzyme providing H(2) O(2) to ligninolytic peroxidases, is produced by concerted proton and hydride transfers, as shown by substrate and solvent kinetic isotope effects (KIEs). Interestingly, when the reaction was investigated with synthesized (R)- and (S)-α-deuterated p-methoxybenzyl alcohol, a primary KIE (≈6) was observed only for the R enantiomer, revealing that the hydride transfer is highly stereoselective. Docking of p-methoxybenzyl alcohol at the buried crystal active site, together with QM/MM calculations, showed that this stereoselectivity is due to the position of the hydride- and proton-receiving atoms (flavin N5 and His502 Nε, respectively) relative to the alcohol Cα-substituents, and to the concerted nature of transfer (the pro-S orientation corresponding to a 6 kcal mol(-1) penalty with respect to the pro-R orientation). The role of His502 is supported by the lower activity (by three orders of magnitude) of the H502A variant. The above stereoselectivity was also observed, although activities were much lower, in AAO reactions with secondary aryl alcohols (over 98 % excess of the R enantiomer after treatment of racemic 1-(p-methoxyphenyl)ethanol, as shown by chiral HPLC) and especially with use of the F501A variant. This variant has an enlarged active site that allow better accommodation of the α-substituents, resulting in higher stereoselectivity (S/R ratios) than is seen with AAO. High enantioselectivity in a member of the GMC oxidoreductase superfamily is reported for the first time, and shows the potential for engineering of AAO for deracemization purposes.


Fragrance material review on anisyl alcohol

J Scognamiglio, L Jones, C S Letizia, A M Api
PMID: 22033097   DOI: 10.1016/j.fct.2011.10.012

Abstract

A toxicologic and dermatologic review of anisyl alcohol when used as a fragrance ingredient is presented. Anisyl alcohol is a member of the fragrance structural group Aryl Alkyl Alcohols and is a primary alcohol. The AAAs are a structurally diverse class of fragrance ingredients that includes primary, secondary, and tertiary alkyl alcohols covalently bonded to an aryl (Ar) group, which may be either a substituted or unsubstituted benzene ring. The common structural element for the AAA fragrance ingredients is an alcohol group -C-(R1)(R2)OH and generically the AAA fragrances can be represented as an Ar-C-(R1)(R2)OH or Ar-Alkyl-C-(R1)(R2)OH group. This review contains a detailed summary of all available toxicology and dermatology papers that are related to this individual fragrance ingredient and is not intended as a stand-alone document. Available data for anisyl alcohol were evaluated then summarized and includes physical properties, acute toxicity, skin irritation, skin sensitization, elicitation, toxicokinetics, repeated dose, genotoxicity, and carcinogenicity data. A safety assessment of the entire Aryl Alkyl Alcohols will be published simultaneously with this document; please refer to Belsito et al. (2012) for an overall assessment of the safe use of this material and all Aryl Alkyl Alcohols in fragrances.


Explore Compound Types